1-[3-(4-Ethylphenyl)prop-2-yn-1-yl]cyclopentan-1-ol
Overview
Description
1-[3-(4-Ethylphenyl)prop-2-yn-1-yl]cyclopentan-1-ol is a useful research compound. Its molecular formula is C16H20O and its molecular weight is 228.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
- The catalytic system comprising cis,cis,cis-1,2,3,4-Tetrakis(diphenylphosphinomethyl)cyclopentane and [PdCl(C3H5)]2 facilitates efficient coupling reactions of aryl halides with a variety of alkynols, indicating a method for synthesizing complex cyclopentane derivatives (Feuerstein et al., 2004).
Chemical Properties and Applications
- Cyclopentane-1,3-dione derivatives have been shown to serve as potent isosteres for the carboxylic acid functional group, suggesting potential applications in drug design and synthesis of compounds with specific biological activities (Ballatore et al., 2011).
- Studies on ethylene-1,2-cyclopentane random copolymers reveal their potential in material science, particularly in creating polymers with specific thermal properties and crystallinity (Pragliola et al., 2013).
Mechanistic Insights
- Research on cyclopentenyl carbenium ion formation within acidic zeolites provides fundamental insights into reaction mechanisms that could be pivotal for developing novel catalytic processes in organic synthesis (Xu & Haw, 1994).
- The intramolecular carbolithiation of olefins, leading to the synthesis of 2-ethyl-1-methyl-1-phenyl cyclopentane, showcases advanced methods for constructing cyclopentane derivatives with high stereocontrol, which is crucial for synthesizing molecules with desired optical properties (Krief et al., 1996).
Properties
IUPAC Name |
1-[3-(4-ethylphenyl)prop-2-ynyl]cyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O/c1-2-14-7-9-15(10-8-14)6-5-13-16(17)11-3-4-12-16/h7-10,17H,2-4,11-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDGZYYONKAFOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C#CCC2(CCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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